2-Bromo-7-methoxy-9-methyl-9H-carbazole
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Overview
Description
2-Bromo-7-methoxy-9-methyl-9H-carbazole is a chemical compound with the molecular formula C14H12BrNO and a molecular weight of 290.16 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 9-position of the carbazole ring system .
Preparation Methods
The synthesis of 2-Bromo-7-methoxy-9-methyl-9H-carbazole typically involves the bromination of 7-methoxy-9-methyl-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-7-methoxy-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-7-methoxy-9-methyl-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxy-9-methyl-9H-carbazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription . Additionally, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-Bromo-7-methoxy-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:
7-Methoxy-9-methyl-9H-carbazole: Lacks the bromine atom at the 2-position, which may result in different reactivity and biological activity.
2-Bromo-9-methyl-9H-carbazole:
9-Methyl-9H-carbazole: Lacks both the bromine and methoxy groups, making it less versatile for certain synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that are valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H12BrNO |
---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-bromo-7-methoxy-9-methylcarbazole |
InChI |
InChI=1S/C14H12BrNO/c1-16-13-7-9(15)3-5-11(13)12-6-4-10(17-2)8-14(12)16/h3-8H,1-2H3 |
InChI Key |
LRGHDJGEVAPLRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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